molecular formula C13H12F3NOS B8781074 2-[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]ethanol CAS No. 317319-02-1

2-[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]ethanol

Cat. No. B8781074
M. Wt: 287.30 g/mol
InChI Key: WLTBUGHQTZWMKY-UHFFFAOYSA-N
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Patent
US07235572B2

Procedure details

A solution of [4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-acetic acid (6.01 g, 20 mmol) in tetrahydrofuran (180 ml) was treated at 0° C. with a 1 M solution of BH3*THF in tetrahydrofuran (49.8 ml, 49.8 mmol). The cooling bath was removed and the reaction mixture stirred at ambient temperature for 16 h. Careful quenching with MeOH and ice water, twofold extraction with AcOEt, washing with ice water/brine 1/1, drying over magnesium sulfate, and evaporation of the solvent left a crude product which was refluxed for 30 min in MeOH to liberate quantitatively the free alcohol. The solvent was evaporated in vacuo and the residue was purified by column chromatography (silica gel, dichloromethane/MeOH) to yield 5.68 g (20 mmol, 99%) of the title compound as yellow solid.
Name
[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-acetic acid
Quantity
6.01 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
49.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=2)[S:5][C:6]=1[CH2:7][C:8](O)=[O:9]>O1CCCC1>[CH3:1][C:2]1[N:3]=[C:4]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:18])[F:19])=[CH:13][CH:12]=2)[S:5][C:6]=1[CH2:7][CH2:8][OH:9]

Inputs

Step One
Name
[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-acetic acid
Quantity
6.01 g
Type
reactant
Smiles
CC=1N=C(SC1CC(=O)O)C1=CC=C(C=C1)C(F)(F)F
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
49.8 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at ambient temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
Careful quenching with MeOH and ice water, twofold extraction with AcOEt
WASH
Type
WASH
Details
washing with ice water/brine 1/1
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over magnesium sulfate, and evaporation of the solvent
WAIT
Type
WAIT
Details
left a crude product which
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 min in MeOH
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel, dichloromethane/MeOH)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC=1N=C(SC1CCO)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20 mmol
AMOUNT: MASS 5.68 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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